molecular formula C11H9NO5 B1394044 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid CAS No. 1287218-70-5

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid

Cat. No. B1394044
M. Wt: 235.19 g/mol
InChI Key: SDRFNFYHSBDMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.196 g/mol . It is categorized under carboxylic acids .

Scientific Research Applications

Inclusion Complex Formation

1,3,5-Tris(4-nitrobenzoyl)benzene, related to 1-(4-nitrobenzoyl)cyclopropanecarboxylic acid, has been utilized in the formation of crystalline inclusion complexes. These complexes, studied through X-ray crystallography, are mediated by C–H···O hydrogen bonding and demonstrate the compound's potential in molecular host-guest chemistry (Pigge, Zheng, & Rath, 2000).

Analytical Chemistry Applications

4-Nitrobenzoic acid, closely related to the compound , has been used in the development of high-performance liquid chromatography methods for the determination of 4-nitrobenzoyl chloride and 4-nitrobenzoic acid, without prederivatization. This method highlights the potential of nitrobenzoic acid derivatives in analytical chemistry, particularly in chromatography techniques (Li, Hu, Yang, & Zhou, 1995).

Synthetic Chemistry Applications

1-Nitro- and 1-cyano-cyclopropyl ketones, derived from similar structures, have been utilized in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. This demonstrates the role of nitro-substituted cyclopropane derivatives in the synthesis of complex organic compounds (Wurz & Charette, 2005).

Biological Research

Though not directly involving 1-(4-nitrobenzoyl)cyclopropanecarboxylic acid, related compounds have been studied in biological contexts. For instance, cyclopropanecarboxylic acid derivatives have been explored for their herbicidal and fungicidal activities, illustrating the potential biological activity of cyclopropane-containing compounds (Tian, Song, Wang, & Liu, 2009).

properties

IUPAC Name

1-(4-nitrobenzoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(11(5-6-11)10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFNFYHSBDMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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